molecular formula C5H9NO2S B1356173 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole CAS No. 246540-50-1

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1356173
CAS No.: 246540-50-1
M. Wt: 147.2 g/mol
InChI Key: MYAFMESORGRBTJ-UHFFFAOYSA-N
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Description

The compound “1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methylsulfonyl group, which is a sulfur-containing group often found in organic chemistry .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding pyrrole and a suitable methylsulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely feature the planar pyrrole ring with the methylsulfonyl group attached at the 1-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Pyrroles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the methylsulfonyl group could influence the reactivity of the pyrrole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and methylsulfonyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .

Scientific Research Applications

Synthesis and Conversion into Porphyrins

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole derivatives have been effectively synthesized and converted into corresponding porphyrins. These porphyrins, formed under almost neutral or basic conditions, are significant due to their wide range of applications in fields like photodynamic therapy and material sciences (Kinoshita et al., 1992).

Cyclization with Sulfur Dioxide Insertion

A novel cyclization process involving the insertion of sulfur dioxide into unactivated alkenes under photoinduced, catalyst-free conditions has been achieved with this compound. This process enables the generation of sulfonated 3,4-dihydro-2H-pyrroles, highlighting the chemical versatility of the compound (Mao et al., 2017).

Sulfenylation of Pyrroles

The methylsulfenylation of 1-substituted pyrroles, which include compounds like this compound, has been observed to produce various substituted pyrroles and indoles. This process aids in synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles, which are valuable in pharmaceutical and chemical research (Gilow et al., 1991).

Enantiomeric Discrimination Studies

This compound derivatives have been used in enantiomeric discrimination studies. This is crucial for understanding the chirality of molecules, which is essential in the development of enantioselective drugs and other chemical products (Kawano et al., 2021).

Novel Pyrrole-Substituted Pyrido Derivatives Synthesis

Innovative syntheses of (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives have been achieved using this compound. These derivatives are of interest due to their potential pharmacological propertiesand applications in medicinal chemistry (Jahanshahi et al., 2018).

Electropolymerization Studies

Research has shown that this compound can be used in electropolymerization processes. These studies are crucial for understanding and developing new materials with specific electronic properties, potentially useful in various technological applications (Sekiguchi et al., 2002).

Corrosion Inhibition

Derivatives of this compound have been studied as potential corrosion inhibitors for carbon steel in acidic environments. This application is particularly relevant in industrial contexts where material longevity and resistance to corrosive substances are critical (Zarrouk et al., 2015).

Molecular Orbital Calculations

The compound's involvement in electrophilic substitutions has been explored through molecular orbital calculations. This research is fundamental in the field of theoretical chemistry, contributing to the understanding of molecular interactions and reactivity patterns (Seo et al., 1999).

Synthesis of Functionalized Pyrroles

This compound has been utilized in the selective synthesis of functionalized pyrroles. These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science (Zhao et al., 2016).

Future Directions

Future research could involve studying the properties and potential applications of this compound in more detail. This could include investigating its reactivity, stability, and possible uses in fields such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as NF-kB and cytokines like TNF-α and IL-6, which are involved in inflammatory responses . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . This inhibition can lead to changes in gene expression and alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse reactions in animal studies . Understanding these dosage effects is essential for determining safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to its biotransformation and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in specific tissues, thereby influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in targeted areas of the cell.

Properties

IUPAC Name

1-methylsulfonyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAFMESORGRBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572505
Record name 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246540-50-1
Record name 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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